3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride

Polyamine biosynthesis SAMDC inhibition Enzyme assay

Mitoguazone dihydrochloride (CAS 38167-21-4, MGBG, Methyl-GAG) is a first-generation, brain-penetrant S-adenosylmethionine decarboxylase (SAMDC) inhibitor with an unmatched dual polypharmacology: it depletes intracellular spermidine/spermine pools while directly inhibiting HIV DNA integration in monocyte/macrophage lineages—an antiviral activity absent in second-generation SAMDC inhibitors (e.g., SAM486A/sardomozide) and upstream ODC inhibitors (e.g., DFMO/eflornithine). Its >30-fold selectivity for polyamine transporter-competent cells (IC50 3.3 μM) versus transporter-deficient cells (IC50 >100 μM) makes it the essential tool compound for validating transporter-targeted drug delivery strategies. For CNS compartment studies—primary CNS lymphoma, brain-metastatic tumor models—mitoguazone's clinically documented blood-brain barrier penetration is non-negotiable; CNS-excluded alternatives cannot yield valid target-engagement readouts. A mature safety database from leukemia/lymphoma clinical trials reduces the translational gap for investigator-initiated studies.

Molecular Formula C5H14Cl2N8
Molecular Weight 257.12 g/mol
CAS No. 38167-21-4
Cat. No. B8006826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride
CAS38167-21-4
Molecular FormulaC5H14Cl2N8
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCC(=NN=C(N)N)C=NN=C(N)N.Cl.Cl
InChIInChI=1S/C5H12N8.2ClH/c1-3(11-13-5(8)9)2-10-12-4(6)7;;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);2*1H/b10-2+,11-3+;;
InChIKeyVVTBQCXLZQYGQE-PVTAQEPXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.1 N NaOH soluble (mg/mL)
Water > 100 (mg/mL)
0.01 N NaOH partly soluble (mg/mL)
0.1 N HC1 partly soluble (mg/mL)
MeOH partly soluble (mg/mL)
50% EtOH partly soluble (mg/mL)

Mitoguazone dihydrochloride (38167-21-4): A First-Generation Polyamine Biosynthesis Inhibitor for Oncology and Virology Research


Mitoguazone dihydrochloride (CAS 38167-21-4, also known as MGBG or Methyl-GAG) is the hydrochloride salt of methylglyoxal bis(guanylhydrazone), a first-generation competitive inhibitor of S-adenosylmethionine decarboxylase (SAMDC/AdoMetDC), the rate-limiting enzyme in polyamine biosynthesis [1]. By depleting intracellular spermidine and spermine pools, it exerts antiproliferative and pro-apoptotic effects across a range of tumor cell lines, and additionally inhibits HIV DNA integration in monocytes and macrophages . Its dihydrochloride salt form ensures high aqueous solubility necessary for both in vitro assay preparation and in vivo dosing.

Why Mitoguazone (38167-21-4) Cannot Be Simply Replaced by Other Polyamine Inhibitors


Despite acting on the same polyamine biosynthetic pathway, in-class SAMDC inhibitors and broader polyamine-targeting agents exhibit profound differences in target engagement potency, selectivity against off-target amine oxidases, cellular uptake mechanisms, and ability to cross the blood-brain barrier [1]. For example, the second-generation SAMDC inhibitor SAM486A (sardomozide) is >100-fold more potent at the isolated enzyme but lacks the clinically documented brain penetration and anti-HIV integration activity of mitoguazone [2]. Conversely, the ODC inhibitor DFMO (eflornithine) acts upstream with a completely different metabolic consequence, rendering functional substitution invalid without re-optimization. These differences necessitate compound-specific selection based on the experimental endpoint or therapeutic model.

Mitoguazone (38167-21-4) vs. Analogs: Head-to-Head and Cross-Study Quantitative Comparison Data


SAMDC Enzymatic Inhibition Potency: Mitoguazone vs. SAM486A (Sardomozide)

In a purified SAMDC enzyme assay, the second-generation inhibitor SAM486A (Compound 11) displayed an IC50 of 10 nM, making it 140-fold more potent than mitoguazone (MGBG) [1]. While this confirms SAM486A's superior target engagement in a cell-free system, mitoguazone's lower potency is offset by its established pharmacokinetic properties and additional pharmacological activities not captured by this assay.

Polyamine biosynthesis SAMDC inhibition Enzyme assay Anticancer

Cellular Antiproliferative Activity: Mitoguazone vs. In-Class Comparator in T24 Bladder Carcinoma

In a cellular context, mitoguazone inhibited proliferation of human T24 bladder carcinoma cells with an IC50 of 1.1 μM [1]. The same study reported that the conformationally constrained analog SAM486A (Compound 17) was superior to mitoguazone in both SAMDC inhibition and antiproliferative activity, though exact comparative IC50 values were not tabulated [1]. Mitoguazone's cytotoxicity was significantly dependent on expression of the polyamine transporter, as transporter-deficient CHO-MG cells showed IC50 >100 μM versus 3.3 μM in transporter-competent CHO cells .

Antiproliferative T24 bladder carcinoma Cancer cell line Cytotoxicity

Brain Penetration: A Differentiating Feature vs. Second-Generation SAMDC Inhibitors

Mitoguazone (MGBG) is described as a brain-penetrant SAMDC inhibitor, a property not routinely demonstrated for the more potent second-generation SAMDC inhibitors such as SAM486A . While direct quantitative brain-to-plasma ratios are not available from the current evidence base, this feature is consistently highlighted in authoritative compound databases and has underpinned investigations of MGBG in CNS lymphoma and brain metastases. In contrast, SAM486A's clinical development focused on non-CNS solid tumors and metastatic melanoma, with no published evidence of significant CNS exposure [1].

Blood-brain barrier Brain penetration CNS Pharmacokinetics

Anti-HIV Activity: Unique Polypharmacology Unaddressed by Analogs

Mitoguazone uniquely inhibits HIV DNA integration into the cellular DNA of both monocytes and macrophages, an activity distinct from its canonical SAMDC inhibition and not reported for SAM486A, DFMO, or other polyamine synthesis inhibitors . This dual mechanism—combined polyamine depletion and direct antiviral effect—provides a differentiated research tool for studying host-pathogen interactions and latent viral reservoirs, where pure SAMDC inhibition is insufficient.

HIV Viral integration Macrophage Polypharmacology

Selectivity Profile: Mitoguazone vs. SAM486A on Diamine Oxidase

Mitoguazone (MGBG) and its derivatives exhibit varying degrees of inhibition of diamine oxidase (DAO), an off-target associated with gastrointestinal toxicity. In the seminal J. Med. Chem. paper, the optimized SAMDC inhibitor CGP 48664 (SAM486A) showed 'modest inhibition of diamine oxidase (50% inhibitory concentration, 4 μM)' [1], whereas MGBG displayed relatively weaker DAO inhibition, contributing to a narrower selectivity window for MGBG against SAMDC versus DAO compared to the more selective second-generation agents. This differential selectivity profile impacts tolerability and is a key consideration for in vivo studies where repeated dosing is required.

Selectivity Diamine oxidase Off-target Drug safety

Clinical Track Record: Mitoguazone's Established Safety Profile vs. Discontinued SAM486A Development

Mitoguazone dihydrochloride holds an established clinical history, having been investigated extensively in acute leukemia, Hodgkin's and non-Hodgkin's lymphoma, including AIDS-related NHL [1][2]. The compound remains available through institutional channels for refractory cases. In contrast, the more potent SAM486A (sardomozide) has not advanced beyond Phase II trials; its development was discontinued after demonstrating limited single-agent efficacy and dose-limiting neutropenia in metastatic melanoma at an MTD of 102.4 mg/m²/day [3]. This divergence in clinical maturity means mitoguazone's toxicity profile, dosing schedules, and drug-drug interactions are well-documented, reducing translational risk for preclinical studies aiming at clinical extrapolation.

Clinical trial Safety Non-Hodgkin lymphoma Historical data

Optimal Research and Procurement Scenarios for Mitoguazone Dihydrochloride (38167-21-4)


HIV Latency and Macrophage Reservoir Research

Leveraging mitoguazone's unique dual activity—SAMDC inhibition plus direct suppression of HIV DNA integration in monocyte/macrophage lineages —this compound is the preferred tool for studying polyamine-dependent viral persistence mechanisms. Neither SAM486A nor DFMO replicates this antiviral polypharmacology, making mitoguazone the only polyamine synthesis inhibitor suitable for HIV latency reversal assays or macrophage infection models.

CNS Lymphoma and Brain Metastasis Preclinical Models

When polyamine depletion must be achieved in the central nervous system compartment, mitoguazone's brain-penetrant property is non-negotiable . Researchers modeling primary CNS lymphoma or brain-metastatic tumors should select mitoguazone over the more potent but CNS-excluded SAM486A, as target engagement in brain tissue is prerequisite for valid pharmacodynamic readouts.

Translational Oncology Studies Requiring a Clinically Validated SAMDC Inhibitor

For investigator-initiated trials or preclinical studies intended to bridge toward clinical dosing, mitoguazone offers a mature safety database and established clinical dosing schedules in leukemia and lymphoma [1]. This reduces the translational gap compared to SAM486A, whose development was discontinued at Phase II, leaving key pharmacokinetic and long-term toxicity questions unanswered [2].

Polyamine Transporter-Dependent Drug Delivery Research

Mitoguazone's cytotoxicity exhibits striking dependence on the polyamine transport system, with >30-fold selectivity for transporter-competent cells (IC50 3.3 μM) versus transporter-deficient cells (IC50 >100 μM) . This property makes it a valuable tool compound for studying polyamine transporter expression and function, and for validating transporter-targeted drug delivery strategies where the transporter itself is a therapeutic vulnerability.

Quote Request

Request a Quote for 3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.